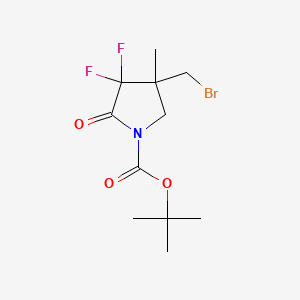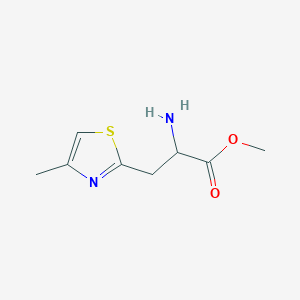
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-3-carboxylic acid derivatives, while reduction can produce various reduced oxadiazole compounds.
Aplicaciones Científicas De Investigación
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific ethoxymethyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H12N2O4 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-3-12-5-6-9-7(10-14-6)8(11)13-4-2/h3-5H2,1-2H3 |
Clave InChI |
DABBALKJWXEPFW-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=NC(=NO1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)





![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)


![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)


![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)

